![molecular formula C36H70N2O8 B13808545 Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate typically involves the reaction of icosenylsuccinic anhydride with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Applications De Recherche Scientifique
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is utilized in various scientific research fields, including:
Chemistry: As a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: In the preparation of biological samples and as a stabilizer for proteins and enzymes.
Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the formulation of detergents, cosmetics, and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophobic and hydrophilic molecules, allowing them to mix and form stable emulsions. This property is particularly useful in various applications where the solubility of hydrophobic substances needs to be enhanced.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[bis(2-hydroxyethyl)amino]ethyl oleate
- 2-[bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate
- Triethanolamine oleate
Uniqueness
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is unique due to its specific molecular structure, which provides superior emulsifying and stabilizing properties compared to similar compounds. Its long hydrophobic chain and multiple hydroxyl and amino groups allow it to interact effectively with a wide range of substances, making it highly versatile in various applications.
Propriétés
Formule moléculaire |
C36H70N2O8 |
|---|---|
Poids moléculaire |
658.9 g/mol |
Nom IUPAC |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-icos-1-enyl]butanedioate |
InChI |
InChI=1S/C36H70N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-34(36(44)46-32-26-38(23-29-41)24-30-42)33-35(43)45-31-25-37(21-27-39)22-28-40/h19-20,34,39-42H,2-18,21-33H2,1H3/b20-19+ |
Clé InChI |
USRSIXHVNBRIKZ-FMQUCBEESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC/C=C/C(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC=CC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


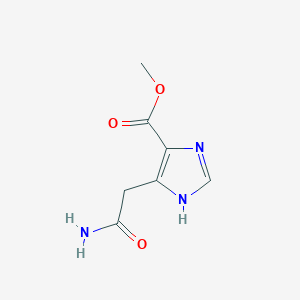
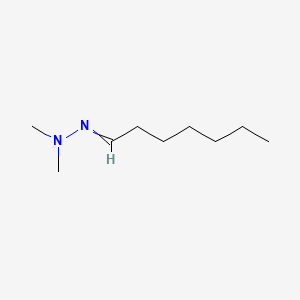
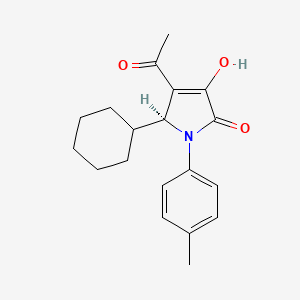
![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
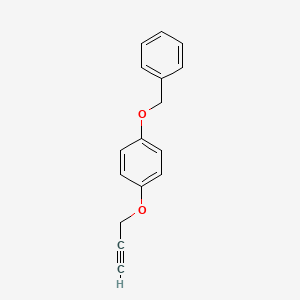
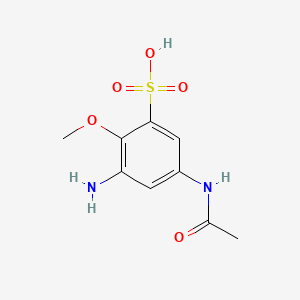
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)

![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)

![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
